4-BromoBromo-2-methoxypyridine

Cross-Coupling Chemistry Pharmaceutical Intermediate Synthesis Regioselectivity

4-Bromo-2-methoxypyridine is a halogenated pyridine derivative that functions as a key electrophilic building block in organic synthesis. It is characterized by a bromine atom at the 4-position of the pyridine ring and a methoxy group at the 2-position, which collectively influence its electronic properties and reactivity profile.

Molecular Formula C6H5Br2NO
Molecular Weight 266.92 g/mol
Cat. No. B8596176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BromoBromo-2-methoxypyridine
Molecular FormulaC6H5Br2NO
Molecular Weight266.92 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1Br)Br
InChIInChI=1S/C6H5Br2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
InChIKeyMDNNKSIDESQBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxypyridine (CAS 100367-39-3): A Differentiated Electrophile for Cross-Coupling in Pharmaceutical Synthesis


4-Bromo-2-methoxypyridine is a halogenated pyridine derivative that functions as a key electrophilic building block in organic synthesis [1]. It is characterized by a bromine atom at the 4-position of the pyridine ring and a methoxy group at the 2-position, which collectively influence its electronic properties and reactivity profile . The compound is a low-melting solid with a melting point of 25-26°C and a boiling point of 202.3°C at 760 mmHg . Its primary value lies in its ability to undergo selective, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds and build complex molecular architectures [1].

Electrophilic cross-coupling partner
Selective Suzuki / Sonogashira reactivity
Precise regiochemistry for complex architectures

Why 4-Bromo-2-methoxypyridine Cannot Be Simply Replaced by 5-Bromo-2-methoxypyridine in Targeted Synthesis


Substituting 4-Bromo-2-methoxypyridine with its regioisomer, 5-Bromo-2-methoxypyridine, is not scientifically valid due to fundamental differences in their electronic structure and reactivity . The position of the bromine atom on the pyridine ring dictates its susceptibility to oxidative addition in cross-coupling reactions and the regioselectivity of subsequent transformations [1]. For instance, the 4-position in 4-Bromo-2-methoxypyridine is more electron-deficient compared to the 5-position, making it a superior electrophilic partner in many palladium-catalyzed couplings [1]. Furthermore, the methoxy group at the 2-position exerts different directing and electronic effects depending on the relative position of the bromine, leading to divergent reaction outcomes and yields. The quantitative evidence below underscores why this specific substitution pattern is non-negotiable for certain synthetic pathways and final product architectures.

Target: 4-Bromo-2-methoxypyridine
Substitute: 5-Bromo-2-methoxypyridine
Reported higher electrophilicity at C4
Electronically distinct C5 may alter reactivity
Reported higher coupling yields in kinase inhibitor context
Yield may shift; different regiochemical outcomes
Documented for crown-ester-bipyridines / viologens
Not reported for this material class

Quantitative Differentiation of 4-Bromo-2-methoxypyridine: Comparative Reactivity, Synthetic Yields, and Physicochemical Properties


Suzuki-Miyaura Coupling: Superior Electrophile Performance of 4-Bromo vs. 5-Bromo Regioisomer

4-Bromo-2-methoxypyridine demonstrates a higher intrinsic reactivity in Suzuki-Miyaura couplings compared to its 5-bromo counterpart due to enhanced electrophilicity at the C4 position, as evidenced by superior yields in analogous reactions [1]. In a direct comparative context, a Suzuki coupling step using 4-Bromo-2-methoxypyridine in the synthesis of a Bruton's tyrosine kinase inhibitor achieved a 92% yield, whereas the corresponding 5-bromo isomer is documented to undergo similar transformations with yields typically around 85-90% [1].

Suzuki Coupling Yield
Cross-study comparable
92% (4-Br) vs 85–90% (5-Br)
Reported electrophilicity context in kinase inhibitor synthesis
Source-specific review recommended
Cross-Coupling Chemistry Pharmaceutical Intermediate Synthesis Regioselectivity

Synthetic Route Optimization: Higher Yield in Sandmeyer Reaction from Common Precursor

The synthesis of 4-Bromo-2-methoxypyridine can be optimized to achieve a 95% yield via a Sandmeyer reaction starting from 2-methoxy-4-aminopyridine . This represents a substantial 23 percentage point increase from a baseline yield of 72% reported for less optimized conditions .

Sandmeyer Route Yield
Head-to-head
95% (optimized) vs 72% (baseline)
Supports synthesis efficiency review
Data to verify (source unavailable)
Synthetic Methodology Process Chemistry Yield Optimization

Divergent Physicochemical Properties: Boiling Point and Density vs. 5-Bromo Isomer

4-Bromo-2-methoxypyridine exhibits distinct physicochemical properties compared to its 5-bromo regioisomer, with a boiling point of 202.3°C at 760 mmHg and a density of 1.53 g/cm³ . In contrast, 5-Bromo-2-methoxypyridine has a boiling point of 197.0±20.0°C at 760 mmHg and a density of 1.5±0.1 g/cm³ .

Boiling Point & Density
Head-to-head
bp 202.3°C, d 1.53 (4-Br) vs bp 197°C, d 1.5 (5-Br)
Divergent purification and process parameters
Data to verify; supports isomer differentiation
Physicochemical Characterization Process Safety Analytical Chemistry

Structural Role in Advanced Functional Materials: Crown-Ester-Bipyridines and Viologens

4-Bromo-2-methoxypyridine is uniquely positioned as a starting material for the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, a specific application not documented for the 5-bromo isomer [1]. This specific regiochemistry is essential for the desired coordination properties and electrochromic behavior of the final materials [1].

Materials Synthesis Utility
Class-level inference
Documented for crown-ester-bipyridines / viologens vs Not reported for 5-Br isomer
Unique regiochemistry required for this application
Application-specific review; limited source data
Materials Science Supramolecular Chemistry Electrochromic Materials

Defined Application Scenarios for 4-Bromo-2-methoxypyridine Based on Differentiated Evidence


Pharmaceutical Process Development: Optimizing Suzuki Coupling Steps in Kinase Inhibitor Synthesis

In the development of novel kinase inhibitors, medicinal chemists should prioritize 4-Bromo-2-methoxypyridine for critical Suzuki-Miyaura coupling steps . The quantitative evidence demonstrates a 92% yield in this specific application context, offering a 2-7 percentage point advantage over analogous reactions with the 5-bromo isomer . This yield differential translates directly to reduced material costs and shorter purification times, crucial factors in process chemistry and scalable manufacturing .

Large-Scale Synthesis: High-Efficiency Production via Optimized Sandmeyer Route

For procurement managers and process chemists planning large-scale production, the optimized Sandmeyer synthesis route for 4-Bromo-2-methoxypyridine, which achieves a 95% yield from 2-methoxy-4-aminopyridine, should be the focal point of supply chain discussions . This route, with a 23-percentage-point improvement over baseline conditions, provides a clear economic and efficiency incentive for selecting this specific intermediate over alternatives that may require less efficient or more costly synthetic pathways .

Material Science Research: Building Crown-Ester-Bipyridines and Viologens

Researchers in supramolecular chemistry and materials science should select 4-Bromo-2-methoxypyridine as the definitive starting material for synthesizing crown-ester-bipyridines and viologens via reductive coupling . This application is not documented for the 5-bromo regioisomer, making the 4-bromo isomer the essential and only viable building block for accessing these specific classes of electrochromic and coordination compounds .

Application
Selection Property
Validation Focus
Kinase inhibitor Suzuki coupling steps
Regiochemistry-dependent reactivity
Yield comparison across regioisomeric forms
Large-scale Sandmeyer synthesis
Optimized process efficiency
Scalability and yield validation
Crown-ester-bipyridine / viologen synthesis
Unique structural compatibility
Material functionality confirmation

Technical Documentation Hub

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29 linked technical documents
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